Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane
Description
Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane (CAS: 101166-65-8) is a silane-based compound with the molecular formula C₈H₁₉IOSi and a molecular weight of 286.23 g/mol . Its structure features a tert-butyl-dimethylsilane core linked to a 2-(2-iodoethoxy)ethoxy chain. This compound is widely utilized in organic synthesis as a protecting group for alcohols or as an alkylating agent due to the reactivity of the iodine atom in nucleophilic substitution reactions . Its stability under basic conditions and compatibility with various reaction media (e.g., DMF, THF) make it valuable in pharmaceutical and materials science applications .
Properties
IUPAC Name |
tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23IO2Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIINKLUPVPXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23IO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127895-64-1 | |
| Record name | tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 2-(2-iodoethoxy)ethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and lithium aluminum hydride. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes, such as tert-butyl[2-(2-chloroethoxy)ethoxy]dimethylsilane.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced silanes and other reduced derivatives.
Scientific Research Applications
Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various silane derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, such as surfactants, lubricants, and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. It can also participate in oxidation and reduction reactions, leading to the formation of various silane derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related silane derivatives, highlighting variations in substituents and their implications:
| Compound Name | Substituent (X) | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane | Iodine (I) | C₈H₁₉IOSi | 286.23 | Alkylation, coupling reactions |
| 2-(2-Bromoethoxy)ethoxydimethylsilane | Bromine (Br) | C₈H₁₉BrOSi | ~241.2 | Epothilone synthesis |
| Tert-butyl(3-chloropropoxy)dimethylsilane | Chlorine (Cl) | C₉H₂₁ClOSi | 216.8 | Intermediate in peptide chemistry |
| 2-((tert-Butyldimethylsilyl)oxy)ethanamine | Amine (-NH₂) | C₈H₂₁NOSi | 191.3 | Protecting group for amines |
Reactivity and Reaction Efficiency
Nucleophilic Substitution :
- The iodo derivative exhibits superior reactivity in SN2 reactions due to iodine's high polarizability and weak C-I bond strength, enabling efficient alkylation at mild temperatures (e.g., 45°C in DMF) .
- In contrast, the bromo analogue requires harsher conditions (e.g., 70°C with K₂CO₃) for comparable yields .
- The chloro variant is less reactive, often necessitating catalysts or prolonged reaction times .
Stability :
- The tert-butyl-dimethylsilane group provides steric protection, enhancing stability under basic and acidic conditions. However, the iodo substituent may render the compound light-sensitive, requiring storage in amber vials .
- Bromo and chloro derivatives are more stable but generate toxic byproducts (e.g., HBr, HCl) during hydrolysis .
Physical Properties and Purification
- Purification : The iodo compound's higher molecular weight necessitates optimized chromatographic conditions (e.g., silica gel columns with ethyl acetate/hexane gradients) .
Biological Activity
Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane (CAS No. 101166-65-8) is an organosilicon compound with a molecular formula of C₈H₁₉IOSi and a molecular weight of approximately 286.23 g/mol. This compound has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural features, which may impart distinct biological activities.
Structural Characteristics
The compound features:
- Tert-butyl group : Known for enhancing the stability and lipophilicity of compounds.
- Iodoethoxy moiety : The presence of iodine can influence biological interactions and reactivity, making it a candidate for various applications in medicinal chemistry.
- Dimethylsilane groups : Provide additional stability and modify the compound's interaction with biological systems.
Potential Biological Activities
Research indicates that this compound may exhibit several biological activities, particularly in the following areas:
- Antimicrobial Activity : The iodine atom is known to exhibit antimicrobial properties, which may extend to this compound. Studies on related compounds suggest potential efficacy against various pathogens.
- Anticancer Properties : Compounds containing silane groups have been explored for their anticancer potential. The structural similarity to known anticancer agents suggests that this compound could be evaluated for similar activities.
- Reactivity in Biological Systems : The unique structure allows for potential interactions with biomolecules, which could lead to novel therapeutic applications.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of tert-butanol with 2-iodoethanol, followed by esterification processes. The compound has been utilized as a reagent in various organic synthesis applications, demonstrating versatility in generating complex organic molecules .
Case Studies
- Antimicrobial Studies : A study focusing on similar iodinated compounds showed promising results against Mycobacterium tuberculosis, indicating that modifications in the ether linker could enhance biological potency .
- In Vivo Efficacy : Research on related compounds demonstrated significant reductions in colony-forming units (CFUs) in mouse models of infection, suggesting that structural modifications like those found in this compound might yield improved efficacy .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₉IOSi |
| Molecular Weight | 286.23 g/mol |
| CAS Number | 101166-65-8 |
| Physical State | Pale yellow liquid |
| Flammability | Yes |
| Toxicity | Harmful if swallowed; irritant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
